molecular formula C11H19N3O4S B3017732 3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034560-28-4

3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B3017732
CAS No.: 2034560-28-4
M. Wt: 289.35
InChI Key: JURFFPZYRSXGJZ-UHFFFAOYSA-N
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Description

The compound “3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound that is likely to be a derivative of imidazolidine-2,4-dione . Imidazolidine-2,4-dione derivatives, also known as hydantoins, are known to contain an active urea moiety with a variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound is likely to contain a piperidin-4-yl group and an imidazolidine-2,4-dione group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The compound may undergo reactions typical of imidazolidine-2,4-diones and piperidines .

Future Directions

The future directions for research on “3-(1-(Propylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” could involve further exploration of its biological activities and potential applications in medicine . Further studies could also focus on optimizing its synthesis and understanding its mechanism of action.

Properties

IUPAC Name

3-(1-propylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S/c1-2-7-19(17,18)13-5-3-9(4-6-13)14-10(15)8-12-11(14)16/h9H,2-8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURFFPZYRSXGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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